(((7-Bromoheptyl)oxy)methyl)benzene
Overview
Description
(((7-Bromoheptyl)oxy)methyl)benzene is an organic compound with the molecular formula C14H21BrO. It is also known by other names such as Benzyl 7-Bromoheptyl Ether and 1-Benzyloxy-7-bromoheptane . This compound is typically a colorless to light yellow clear liquid and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of (((7-Bromoheptyl)oxy)methyl)benzene involves the reaction of benzyl alcohol with 7-bromoheptanol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(((7-Bromoheptyl)oxy)methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Scientific Research Applications
(((7-Bromoheptyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to form various derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((7-Bromoheptyl)oxy)methyl)benzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and derivatives formed .
Comparison with Similar Compounds
Similar compounds to (((7-Bromoheptyl)oxy)methyl)benzene include:
- Benzyl 7-Bromoheptyl Ether
- 1-Benzyloxy-7-bromoheptane
- 7-Bromoheptanol
- Benzyl Alcohol
What sets this compound apart is its unique structure that combines a benzyl group with a bromoheptyl chain, making it particularly useful in creating a wide range of derivatives for various applications .
Properties
IUPAC Name |
7-bromoheptoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIZZYCYWAKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741694 | |
Record name | {[(7-Bromoheptyl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94427-22-2 | |
Record name | {[(7-Bromoheptyl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(7-Bromoheptyl)oxy]methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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